2-Benzoyl-6-(2-furyl)-4-(phenoxymethyl)-1,5,2-dioxazinane
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Overview
Description
2-BENZOYL-6-(FURAN-2-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is an organic compound that features a dioxazinane ring substituted with benzoyl, furan, and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-(FURAN-2-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxazinane ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the furan and phenoxymethyl groups: These groups could be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions could occur at the phenoxymethyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophiles such as amines or thiols could be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
2-BENZOYL-6-(FURAN-2-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-BENZOYL-6-(THIOPHEN-2-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE: Similar structure but with a thiophene ring instead of a furan ring.
2-BENZOYL-6-(FURAN-2-YL)-4-(METHOXYMETHYL)-1,5,2-DIOXAZINANE: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.
Uniqueness
The uniqueness of 2-BENZOYL-6-(FURAN-2-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H19NO5 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[6-(furan-2-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H19NO5/c23-20(16-8-3-1-4-9-16)22-14-18(15-25-17-10-5-2-6-11-17)26-21(27-22)19-12-7-13-24-19/h1-13,18,21H,14-15H2 |
InChI Key |
LEHRTFFXYSXILL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC=CO3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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